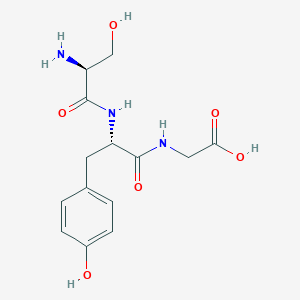
L-Seryl-L-tyrosylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-tyrosylglycine is a tripeptide composed of the amino acids L-serine, L-tyrosine, and glycine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The unique combination of these amino acids imparts specific properties to the tripeptide, making it a subject of research for its potential therapeutic and industrial uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-tyrosylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: L-serine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: L-tyrosine is coupled to the L-serine on the resin using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Deprotection and coupling: The protecting group on L-tyrosine is removed, and glycine is coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Solution-phase synthesis involves the stepwise addition of amino acids in a solution, followed by purification steps to isolate the desired peptide.
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: The hydroxyl group of serine or tyrosine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under basic conditions.
Major Products Formed
Oxidation: Dityrosine, quinones, and other oxidative derivatives.
Reduction: Reduced forms of the peptide with free thiol groups.
Substitution: Modified peptides with substituted hydroxyl groups.
Aplicaciones Científicas De Investigación
L-Seryl-L-tyrosylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in neuroprotection and as a precursor for drug development.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Seryl-L-tyrosylglycine involves its interaction with specific molecular targets and pathways. For example, L-serine and L-tyrosine residues can interact with enzymes and receptors, modulating their activity. The peptide may also influence cellular processes such as protein synthesis, signal transduction, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Seryl-L-tyrosine: A dipeptide with similar properties but lacking the glycine residue.
L-Tyrosylglycine: Another dipeptide with different biological activities.
L-Seryl-L-glycine: A dipeptide with distinct chemical and biological properties.
Uniqueness
L-Seryl-L-tyrosylglycine is unique due to the presence of all three amino acids, which confer specific structural and functional properties
Propiedades
Número CAS |
52885-19-5 |
|---|---|
Fórmula molecular |
C14H19N3O6 |
Peso molecular |
325.32 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H19N3O6/c15-10(7-18)13(22)17-11(14(23)16-6-12(20)21)5-8-1-3-9(19)4-2-8/h1-4,10-11,18-19H,5-7,15H2,(H,16,23)(H,17,22)(H,20,21)/t10-,11-/m0/s1 |
Clave InChI |
FHXGMDRKJHKLKW-QWRGUYRKSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)N)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)
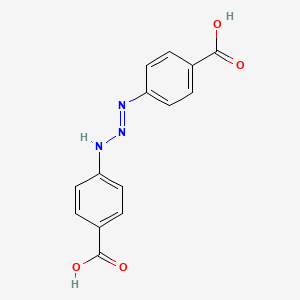
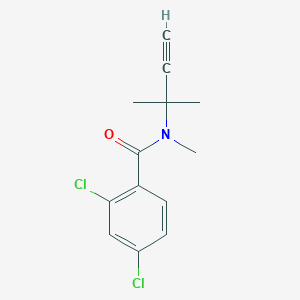
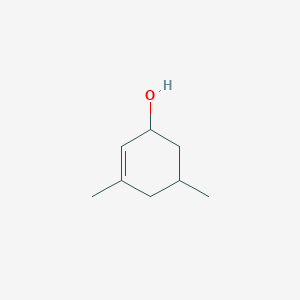
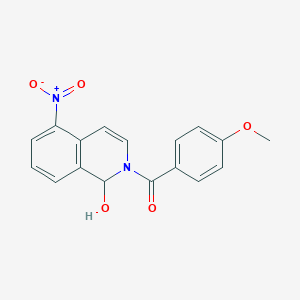
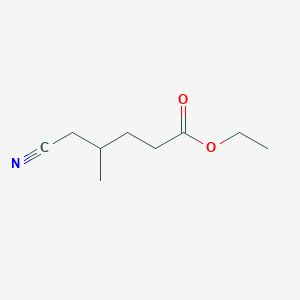
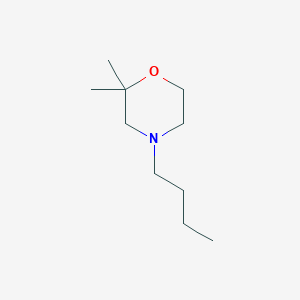
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
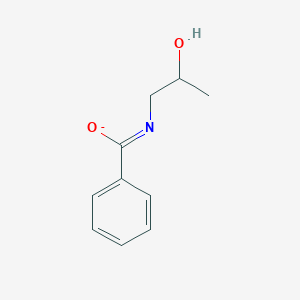
![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)


